

An In-depth Technical Guide to the Isomers of C9H20 and Their Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,2,5-Trimethylhexane*

Cat. No.: *B165478*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The aliphatic hydrocarbon with the molecular formula C9H20, nonane, exists as 35 distinct constitutional isomers. These isomers, while sharing the same molecular weight, exhibit a fascinating array of differing physical and chemical properties due to variations in their carbon skeletons. Ranging from the linear n-nonane to highly branched structures like tetramethylpentanes and diethylpentane, the spatial arrangement of atoms significantly influences intermolecular forces, and consequently, their macroscopic properties.

This technical guide provides a comprehensive overview of the 35 isomers of C9H20, detailing their physical properties in a comparative format. Furthermore, it outlines general experimental protocols for their synthesis and analysis, and explores their limited but potential applications in the realm of drug development.

Isomers of C9H20

The 35 constitutional isomers of C9H20 are systematically named according to IUPAC nomenclature. They can be broadly categorized based on their parent carbon chain and the nature of their alkyl substituents. A complete list of these isomers is provided below:

- n-Nonane

- 2-Methyloctane
- 3-Methyloctane
- 4-Methyloctane
- 2,2-Dimethylheptane
- 2,3-Dimethylheptane
- 2,4-Dimethylheptane
- 2,5-Dimethylheptane
- 2,6-Dimethylheptane
- 3,3-Dimethylheptane
- 3,4-Dimethylheptane
- 3,5-Dimethylheptane
- 4,4-Dimethylheptane
- 3-Ethylheptane
- 4-Ethylheptane
- 2,2,3-Trimethylhexane
- 2,2,4-Trimethylhexane
- **2,2,5-Trimethylhexane**
- 2,3,3-Trimethylhexane
- 2,3,4-Trimethylhexane
- 2,3,5-Trimethylhexane

- 2,4,4-Trimethylhexane
- 2,4,5-Trimethylhexane
- 3,3,4-Trimethylhexane
- 3,3,5-Trimethylhexane
- 2,2,3,3-Tetramethylpentane
- 2,2,3,4-Tetramethylpentane
- 2,2,4,4-Tetramethylpentane
- 2,3,3,4-Tetramethylpentane
- 3-Ethyl-2-methylhexane
- 4-Ethyl-2-methylhexane
- 3-Ethyl-3-methylhexane
- 3-Ethyl-4-methylhexane
- 3,3-Diethylpentane
- 3-Ethyl-2,2-dimethylpentane
- 3-Ethyl-2,3-dimethylpentane
- 3-Ethyl-2,4-dimethylpentane

Data Presentation: Physical Properties of C9H20 Isomers

The following tables summarize the key physical properties of the C9H20 isomers. The degree of branching significantly impacts these properties; generally, increased branching leads to a

lower boiling point due to reduced surface area and weaker van der Waals forces, while a more compact, spherical shape can lead to a higher melting point.

Isomer	Boiling Point (°C)	Melting Point (°C)	Density (g/cm³)	Refractive Index (nD)
n-Nonane	150.8	-53.5	0.718	1.4054
2-Methyloctane	143.3	-80.6	0.713	1.4030
3-Methyloctane	144.2	-107.6	0.721	1.4070
4-Methyloctane	142.4	-109.2	0.719	1.4060
2,2-Dimethylheptane	136.2	-89.7	0.715	1.4040
2,3-Dimethylheptane	140.5	-116	0.726	1.4090
2,4-Dimethylheptane	132.9	-119.4	0.718	1.4050
2,5-Dimethylheptane	135.2	-90.9	0.714	1.4030
2,6-Dimethylheptane	135.2	-103.0	0.709	1.4007
3,3-Dimethylheptane	138.3	-96.7	0.728	1.4100
3,4-Dimethylheptane	140.6	-119.5	0.730	1.4110
3,5-Dimethylheptane	138.1	-	0.725	1.4080
4,4-Dimethylheptane	135.2	-102.9	0.721	1.4053
3-Ethylheptane	141.0	-118.8	0.727	1.4090
4-Ethylheptane	139.7	-	0.728	1.4090
2,2,3-Trimethylhexane	133.7	-100.8	0.728	1.4100

2,2,4- Trimethylhexane	126.9	-120.2	0.716	1.4030
2,2,5- Trimethylhexane	124.1	-121.2	0.709	1.3990
2,3,3- Trimethylhexane	138.9	-100.3	0.743	1.4170
2,3,4- Trimethylhexane	136.6	-109.9	0.736	1.4140
2,3,5- Trimethylhexane	131.4	-127.9	0.726	1.4080
2,4,4- Trimethylhexane	128.0	-	0.723	1.4070
3,3,4- Trimethylhexane	139.6	-101	0.745	1.4180
2,2,3,3- Tetramethylpenta ne	140.3	-10	0.757	1.4240
2,2,3,4- Tetramethylpenta ne	133.9	-121	0.739	1.4150
2,2,4,4- Tetramethylpenta ne	122.3	-67	0.719	1.4070
2,3,3,4- Tetramethylpenta ne	141.5	-102	0.755	1.4220
3-Ethyl-2,2- dimethylpentane	133.8	-99.5	0.731	1.4010
3-Ethyl-2,3- dimethylpentane	143.5	-99.5	0.722	1.4221

3-Ethyl-2,4-dimethylpentane	136.1	0	0.719	1.4150
3,3-Diethylpentane	146.3	-33.1	1.089	1.4250

Note: Missing values indicate that reliable experimental data was not readily available in the searched literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of each of the 35 isomers of C9H20 are extensive and often proprietary. However, this section outlines general and widely applicable methodologies.

Synthesis of Branched Alkanes

A common and versatile method for the synthesis of specifically branched alkanes is the Grignard reaction. This organometallic reaction allows for the formation of carbon-carbon bonds with high precision.

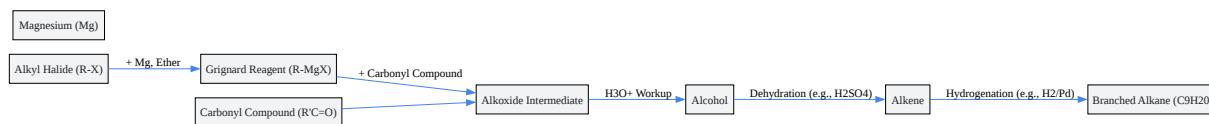
General Protocol for Grignard Synthesis of a Branched Nonane:

- Preparation of the Grignard Reagent:
 - React an appropriate alkyl halide (e.g., a brominated alkane) with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
 - The reaction is initiated, often with a small crystal of iodine, and proceeds exothermically to form the alkylmagnesium halide (Grignard reagent).
- Coupling Reaction:
 - React the prepared Grignard reagent with a suitable alkyl halide or a ketone/aldehyde followed by reduction. The choice of reactants determines the final branched structure. For

instance, to synthesize 3,3-diethylpentane, a possible route involves the reaction of ethylmagnesium bromide with 3-pentanone, followed by dehydration and hydrogenation.

- Work-up and Purification:

- The reaction mixture is quenched with a weak acid (e.g., aqueous ammonium chloride).
- The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).
- The crude product is purified by fractional distillation to isolate the desired isomer based on its boiling point.



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A generalized workflow for the synthesis of branched alkanes using a Grignard reagent.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

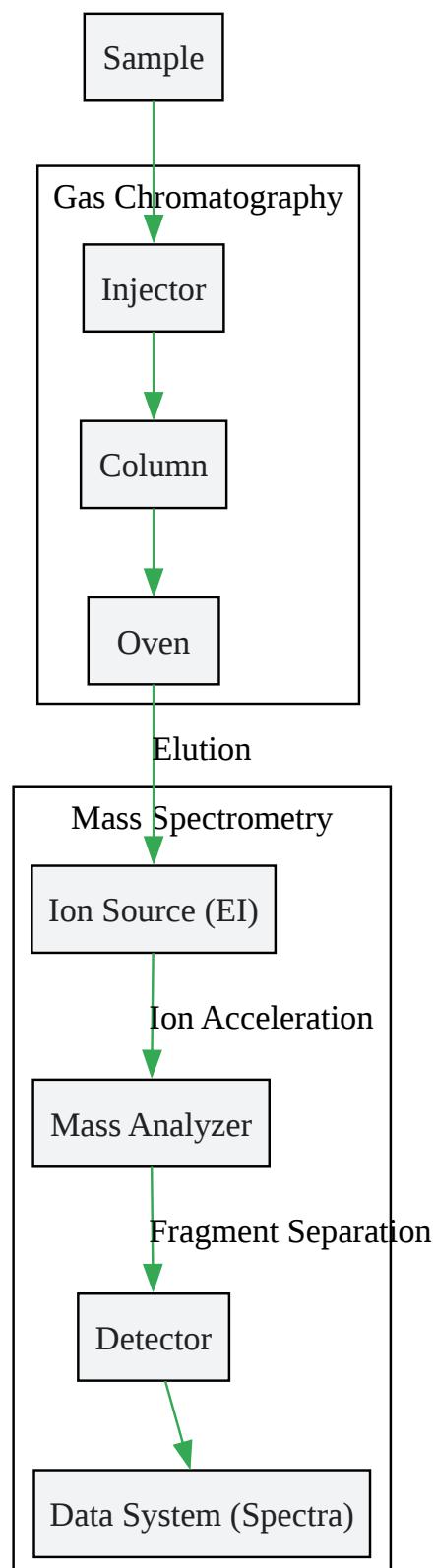
GC-MS is the premier analytical technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for analyzing mixtures of C₉H₂₀ isomers.

General Protocol for GC-MS Analysis:

- Sample Preparation:

- Dilute the sample containing the C₉H₂₀ isomers in a volatile solvent (e.g., hexane or pentane) to an appropriate concentration (typically in the low ppm range).

- Gas Chromatography:
 - Injector: Inject a small volume (e.g., 1 μ L) of the prepared sample into the heated injector port of the gas chromatograph.
 - Column: The vaporized sample is carried by an inert carrier gas (e.g., helium or hydrogen) through a capillary column. A non-polar column (e.g., DB-1 or HP-5ms) is typically used for alkane separation.
 - Oven Program: A temperature gradient is applied to the column oven to facilitate the separation of isomers based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 200°C).
- Mass Spectrometry:
 - Ionization: As the separated isomers elute from the GC column, they enter the mass spectrometer and are ionized, most commonly by electron ionization (EI).
 - Fragmentation: The high-energy EI process causes the molecular ions to fragment in a reproducible manner.
 - Detection: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a unique fingerprint for each isomer.



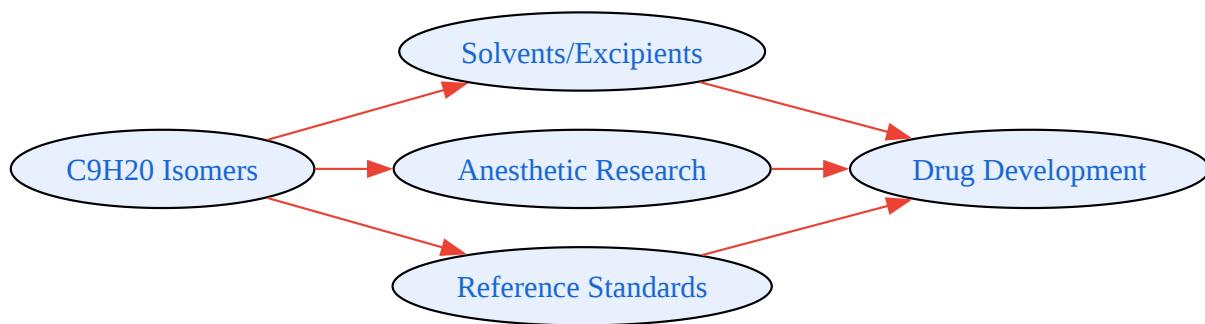
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A simplified workflow for the analysis of C9H20 isomers using GC-MS.

Relevance in Drug Development

The direct application of C9H20 isomers as therapeutic agents is not established. Their non-polar, lipophilic nature and general lack of functional groups for specific receptor interactions limit their potential as active pharmaceutical ingredients. However, their properties are relevant to drug development in several indirect ways:

- **Solvents and Excipients:** Due to their low reactivity and ability to dissolve non-polar compounds, certain C9H20 isomers could potentially be used as solvents or excipients in drug formulations, particularly for topical or transdermal delivery systems where solubilization of a lipophilic drug is required. However, their volatility and flammability are significant safety considerations.
- **Anesthetic Research:** Highly branched alkanes have been investigated for their anesthetic properties. The mechanism of action for general anesthetics is complex and not fully understood, but it is believed to involve interactions with hydrophobic pockets of proteins in the central nervous system, such as GABA-A receptors. The size, shape, and lipophilicity of a molecule are critical determinants of its anesthetic potency. While no C9H20 isomer is currently used as an anesthetic, the study of their interactions with relevant biological targets could provide insights into the structure-activity relationships of anesthetic compounds.
- **Reference Standards:** As demonstrated by their use in gas chromatography, purified isomers of C9H20 serve as essential reference standards for the calibration of analytical instruments and the validation of analytical methods. This is crucial in the pharmaceutical industry for quality control and the identification of impurities.



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Potential relevance of C9H20 isomers in the field of drug development.

Conclusion

The 35 constitutional isomers of C9H20 provide a rich landscape for the study of structure-property relationships in organic chemistry. Their diverse physical properties, arising from subtle differences in their molecular architecture, have been extensively characterized. While their direct pharmacological applications are limited, their roles as reference standards, potential components in formulations, and subjects of fundamental research in areas like anesthesiology underscore their continued importance to the scientific community. The synthetic and analytical methodologies outlined in this guide provide a foundation for further investigation and utilization of these fascinating molecules.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Isomers of C9H20 and Their Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b165478#isomers-of-c9h20-and-their-properties\]](https://www.benchchem.com/product/b165478#isomers-of-c9h20-and-their-properties)

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